1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine
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Overview
Description
1-[2-NITRO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a nitro group and a tetrazole moiety
Preparation Methods
The synthesis of 1-[2-NITRO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the nitration of a piperidine derivative followed by the introduction of the tetrazole group through cyclization reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[2-NITRO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and energetic performance.
Mechanism of Action
The mechanism of action of 1-[2-NITRO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PIPERIDINE involves its interaction with molecular targets such as enzymes or receptors. The nitro group and tetrazole moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-[2-NITRO-4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]PIPERIDINE can be compared with other similar compounds such as:
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and low sensitivity.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another energetic material with similar applications.
N-(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxyfurazans: Known for their energetic properties and potential use in propellants.
Properties
Molecular Formula |
C12H14N6O2 |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine |
InChI |
InChI=1S/C12H14N6O2/c19-18(20)12-8-10(17-9-13-14-15-17)4-5-11(12)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2 |
InChI Key |
MQCMPPCECJLLAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N3C=NN=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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